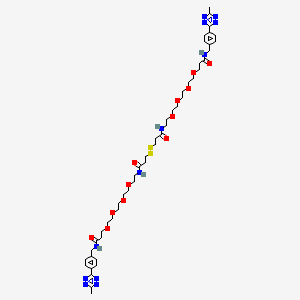
Cabozantinib-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cabozantinib-d4 is a deuterated form of cabozantinib, a potent multi-target tyrosine kinase inhibitor. Cabozantinib is known for its efficacy in treating various cancers, including medullary thyroid cancer and renal cell carcinoma. The deuterated form, this compound, is used primarily in scientific research to study the pharmacokinetics and metabolism of cabozantinib.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cabozantinib-d4 involves the incorporation of deuterium atoms into the cabozantinib molecule. This can be achieved through various methods, including deuterium exchange reactions and the use of deuterated reagents. One common method involves the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuterium exchange reactions. The process is optimized to ensure high yield and purity of the final product. The use of advanced chromatographic techniques is essential to separate and purify the deuterated compound from its non-deuterated counterparts.
Análisis De Reacciones Químicas
Types of Reactions
Cabozantinib-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups in the molecule.
Substitution: Substitution reactions can occur at specific sites in the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of this compound, which are studied for their pharmacological properties.
Aplicaciones Científicas De Investigación
Cabozantinib-d4 is widely used in scientific research, particularly in the fields of:
Chemistry: Used to study the chemical properties and reactivity of cabozantinib.
Biology: Employed in biological assays to understand the interaction of cabozantinib with biological targets.
Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of cabozantinib in the body.
Industry: Utilized in the development of new formulations and delivery systems for cabozantinib.
Mecanismo De Acción
Cabozantinib-d4 exerts its effects by inhibiting specific receptor tyrosine kinases, including VEGFR-1, VEGFR-2, VEGFR-3, KIT, TRKB, FLT-3, AXL, RET, MET, and TIE-2 . By inhibiting these kinases, this compound suppresses metastasis, angiogenesis, and oncogenesis . The inhibition of these pathways leads to reduced tumor growth and metastasis.
Comparación Con Compuestos Similares
Similar Compounds
Sunitinib: Another multi-target tyrosine kinase inhibitor used in cancer treatment.
Sorafenib: A kinase inhibitor used to treat renal cell carcinoma and hepatocellular carcinoma.
Pazopanib: A tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.
Uniqueness of Cabozantinib-d4
This compound is unique due to its deuterated nature, which allows for more detailed pharmacokinetic studies. The incorporation of deuterium atoms can lead to differences in the metabolic stability and distribution of the compound, providing valuable insights into its pharmacological properties.
Propiedades
Fórmula molecular |
C28H24FN3O5 |
|---|---|
Peso molecular |
505.5 g/mol |
Nombre IUPAC |
1-N-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N'-(2,3,5,6-tetradeuterio-4-fluorophenyl)cyclopropane-1,1-dicarboxamide |
InChI |
InChI=1S/C28H24FN3O5/c1-35-24-15-21-22(16-25(24)36-2)30-14-11-23(21)37-20-9-7-19(8-10-20)32-27(34)28(12-13-28)26(33)31-18-5-3-17(29)4-6-18/h3-11,14-16H,12-13H2,1-2H3,(H,31,33)(H,32,34)/i3D,4D,5D,6D |
Clave InChI |
ONIQOQHATWINJY-LNFUJOGGSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1NC(=O)C2(CC2)C(=O)NC3=CC=C(C=C3)OC4=C5C=C(C(=CC5=NC=C4)OC)OC)[2H])[2H])F)[2H] |
SMILES canónico |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


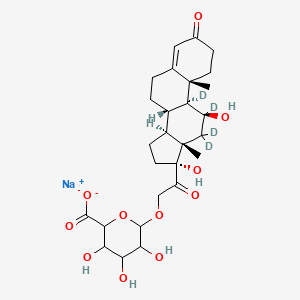

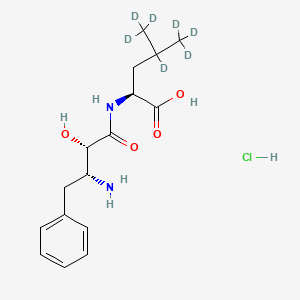

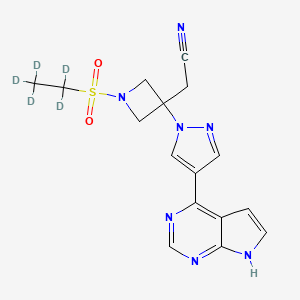


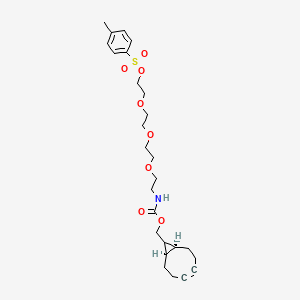


![3,5-Dichloro-N-[[(1alpha,5alpha,6-exo,6alpha)-3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hex-6-yl]methyl]-benzamide-d9](/img/structure/B12414387.png)

